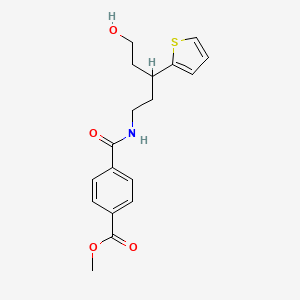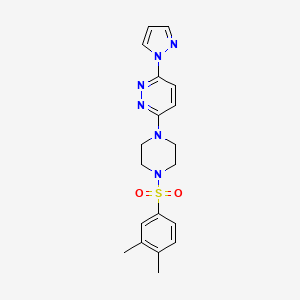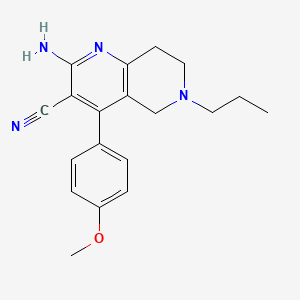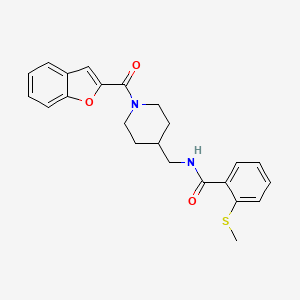
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide , which is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and molecular weight. For example, a similar compound, N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, has a molecular weight of 271.697 .科学的研究の応用
Environmental Impact and Degradation
Chlorinated Phenols : These compounds, including pentachlorophenol and lower chlorinated phenols like tetra- and trichlorophenols, have been extensively used as fungicides, herbicides, insecticides, and in the synthesis of other pesticides. Research has focused on their occurrence, toxicity, metabolism, and environmental degradation. The introduction of modern analytical techniques has uncovered their widespread presence in the environment and necessitated a reevaluation of their impact due to the discovery of toxic chlorinated dimer impurities such as dibenzo-p-dioxins and dibenzofurans in commercial formulations (Ahlborg & Thunberg, 1980).
Degradation by Biological Agents : The degradation of chlorophenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), by biological agents has been studied to explore effective removal methods from the environment. This research highlights the role of bacteria, fungi (especially white-rot basidiomycetes), and the specific enzymes and genes involved in the biodegradation process. These findings emphasize the potential for biological decomposition as a method for mitigating the environmental impact of these herbicides (Serbent et al., 2019).
Photophysical Properties and Applications
Phthalocyanines : Research into novel indium(III) phthalocyanines substituted with various groups, including methoxyphenylthio and phenoxy derivatives, has been conducted to explore their photophysical properties. These studies assess fluorescence behavior, electronic properties, and potential applications in areas such as humidity sensing. The investigation into the solvent effects and the substituent impact on these properties offers insights into the versatility and applicability of phthalocyanines in technological applications (Keskin et al., 2016).
Potential for Environmental and Health Risk Assessment
Toxicity and Carcinogenicity : Studies on the human carcinogenicity of related compounds, such as 2,4-D, provide a framework for understanding the potential health risks associated with exposure to chlorophenoxy acids and their derivatives. These investigations highlight the importance of considering the environmental and health impacts of such chemicals, guiding regulatory and safety assessment processes (Ibrahim et al., 1991).
Safety and Hazards
作用機序
Target of Action
The primary targets of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information regarding how such factors impact the action of n-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide is currently unavailable .
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-16-12-15(17(23-2)11-14(16)19)20-18(21)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKOCSQJAZNTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)





![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)



![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2934641.png)